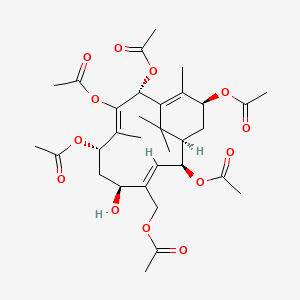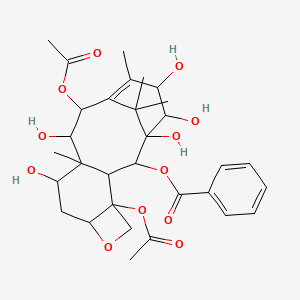
25C-NBOH (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25C-NBOH is classified as a phenethylamine with proposed hallucinogenic properties based on its derivation from 2C-C and structural similarity to 25C-NBOMe . It is a known hallucinogen that stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine .
Synthesis Analysis
In 2019, Ng et al. developed and validated a method for the simultaneous analysis of synthetic hallucinogens including 25C-NBOH . Another study reported the identification and structural elucidation of three new NBOHs detected in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH .
Molecular Structure Analysis
25C-NBOH is a derivative of 2C-C having an N-(2-hydroxybenzyl) addition at the amine . It is comprised of a phenyl ring, two carbon chain, and amine moiety .
Chemical Reactions Analysis
25C-NBOH undergoes degradation under routine Gas Chromatography (GC) conditions, as well as other NBOH’s substances, into 2C-C . An alternative method proposed for reliable identification of 25I-NBOH using GC/MS may be used for 25C-NBOH analysis .
Physical And Chemical Properties Analysis
The molecular weight of 25C-NBOH is 358.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 7 . The topological polar surface area is 50.7 Ų .
Wissenschaftliche Forschungsanwendungen
Hallucinogenic Research
25C-NBOH is classified as a phenethylamine with proposed hallucinogenic properties . It’s derived from 2C-C and has structural similarity to 25C-NBOMe . This makes it a valuable compound for studying hallucinogenic effects and understanding the mechanisms of hallucinogens.
Neurotransmitter Studies
25C-NBOH has similar serotonin receptor affinity to the better-known compound 25C-NBOMe . This makes it useful in studying the serotonin system in the brain, which is implicated in mood regulation, sleep, and cognition among other functions .
Drug Abuse Research
Phenethylamines, including 25C-NBOH, have been associated with adverse events, including deaths . Studying 25C-NBOH can provide insights into the risks and effects of drug abuse, potentially leading to better prevention and treatment strategies .
Forensic Analysis
25C-NBOH can be identified in seized material using Gas Chromatography Mass Spectrometry (GC-MS) . It’s useful in forensic analysis to identify the presence of this and similar substances in seized materials .
Analytical Chemistry
25C-NBOH undergoes degradation under routine Gas Chromatography (GC) conditions, into 2C-C . An alternative method proposed for reliable identification of 25I-NBOH using GC/MS may be used for 25C-NBOH analysis . This makes it a valuable compound for developing and testing new analytical methods .
Legal and Regulatory Studies
The legal status of 25C-NBOH varies by country . In the UK, it’s a Class A drug . Studying 25C-NBOH can provide insights into the effects of drug policy and regulation .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWPCDXODCJBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346409 |
Source


|
| Record name | 25C-NBOH hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
25C-NBOH (hydrochloride) | |
CAS RN |
1539266-20-0 |
Source


|
| Record name | 25C-NBOH hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











